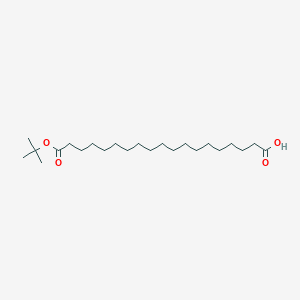

19-(tert-Butoxy)-19-oxononadecanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“19-(tert-Butoxy)-19-oxononadecanoic acid” is a chemical compound that is likely to have similar properties to its related compounds such as “18-(tert-Butoxy)-18-oxooctadecanoic Acid” and "20-(tert-Butoxy)-20-oxoicosanoic acid" . These compounds are typically solid at room temperature and have a molecular weight of around 370.57 .

Synthesis Analysis

The synthesis of such compounds often involves the use of tert-butyloxycarbonyl (Boc) as the N α-amino protecting group . This can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The use of amino acid ionic liquids (AAILs) for organic synthesis should be done with care due to their multiple reactive groups .Molecular Structure Analysis

The molecular structure of “19-(tert-Butoxy)-19-oxononadecanoic acid” is likely to be similar to its related compounds. For instance, the molecular formula of “18-(tert-Butoxy)-18-oxooctadecanoic Acid” is C22H42O4 . The tert-butoxide group is a strong, non-nucleophilic base .Chemical Reactions Analysis

The tert-butoxy group is often used in various chemical reactions. For instance, tert-butyl hydroperoxide (TBHP) is used as an oxidant in the oxidative amidation of commercially affordable alcohols to Weinreb amides . Additionally, tert-butyl (2-ethylhexyl) monoperoxy carbonate (TBEC) is commonly used as a polymerization initiator .Physical And Chemical Properties Analysis

The physical and chemical properties of “19-(tert-Butoxy)-19-oxononadecanoic acid” are likely to be similar to its related compounds. For instance, “18-(tert-Butoxy)-18-oxooctadecanoic Acid” is a solid at room temperature . It is also likely to be sensitive to heat, light, and prone to decompose rapidly when in contact with acid, alkali, and metal ions .Scientific Research Applications

- Application : This compound is used in various chemical reactions due to its specific structure and properties .

- Methods of Application : The exact methods of application can vary depending on the specific reaction or process. It’s typically used as a reagent in a chemical reaction .

- Application : These are used for dipeptide synthesis .

- Methods of Application : A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared. These were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

- Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

18-(tert-Butoxy)-18-oxooctadecanoic Acid

tert-Butyloxycarbonyl-protected amino acid ionic liquids

Safety And Hazards

Future Directions

The future directions of “19-(tert-Butoxy)-19-oxononadecanoic acid” could involve expanding the applicability of amino acid ionic liquids (AAILs) in organic synthesis . This could involve preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids .

properties

IUPAC Name |

19-[(2-methylpropan-2-yl)oxy]-19-oxononadecanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44O4/c1-23(2,3)27-22(26)20-18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21(24)25/h4-20H2,1-3H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHOMLKAJPPULBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

19-(tert-Butoxy)-19-oxononadecanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorobenzyl)-2-(2-(2,6-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2485707.png)

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2485709.png)

![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2485710.png)

![2-Chloro-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl]acetamide](/img/structure/B2485714.png)

![7-(4-fluorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2485719.png)

![N-[(3-chlorophenyl)methyl]-4-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2485720.png)